![molecular formula C8H8N4O2 B2947956 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid CAS No. 1499626-82-2](/img/structure/B2947956.png)
1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid
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Overview
Description
The closest compound I found is "(1-Methyl-1H-pyrazol-4-yl)boronic acid" .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-pyrazol-4-yl)boronic acid” is represented by the InChI code: 1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3 . The molecular weight is 125.92 .Chemical Reactions Analysis
“(1-Methyl-1H-pyrazol-4-yl)boronic acid” is used in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, and pyridine derivatives .Physical And Chemical Properties Analysis
“(1-Methyl-1H-pyrazol-4-yl)boronic acid” has a molecular weight of 125.92 . It’s a solid substance stored in a refrigerator .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a crucial reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the field of organic chemistry, allowing for the formation of carbon-carbon bonds between various organic groups. This is particularly useful in the synthesis of complex organic molecules, pharmaceuticals, and polymers.
Transesterification Reactions
Transesterification processes, which involve exchanging the organic group of an ester with the organic group of an alcohol, also utilize this compound . Such reactions are fundamental in producing biodiesel, modifying fats, and synthesizing various esters that are important in industry and research.
γ-Secretase Modulators
In the realm of medicinal chemistry, this compound is employed in the synthesis of aminothiazoles as γ-secretase modulators . These modulators are significant in Alzheimer’s research, as they aim to alter the production of amyloid beta, a peptide associated with the disease’s pathology.
JAK2 Inhibitors for Myeloproliferative Disorders
The compound is involved in the preparation of amino-pyrido-indol-carboxamides, which are potential inhibitors of the Janus Kinase 2 (JAK2) . JAK2 inhibitors are promising in the treatment of myeloproliferative disorders, as they target pathways involved in the proliferation of certain blood cells.
TGF-β1 and Active A Signaling Inhibitors
It is also used in the synthesis of pyridine derivatives that act as inhibitors of TGF-β1 and active A signaling . These signaling pathways are crucial in various biological processes, including cell growth, apoptosis, and differentiation, making them targets for cancer therapy.
c-Met Kinase Inhibitors for Cancer Treatment
Lastly, the compound is integral in creating MK-2461 analogs, which serve as inhibitors of the c-Met kinase . The c-Met kinase is involved in cell growth and differentiation, and its inhibition is a strategy in combating certain types of cancer.
Safety and Hazards
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-11-3-6(2-10-11)12-4-7(8(13)14)9-5-12/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHLHVFZFUTGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2C=C(N=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid |
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